molecular formula C18H20O2 B14276624 1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one CAS No. 138453-06-2

1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one

Cat. No.: B14276624
CAS No.: 138453-06-2
M. Wt: 268.3 g/mol
InChI Key: BFPROKYLMXISLF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with 3-methyl-3-phenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the aldol condensation of 4-methoxybenzaldehyde with acetone, followed by a subsequent reduction step to yield the desired ketone. This method is advantageous due to its simplicity and the availability of starting materials.

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound’s derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methyl-3-phenylbutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which differentiate it from other compounds in terms of reactivity and applications.

Properties

CAS No.

138453-06-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-3-phenylbutan-1-one

InChI

InChI=1S/C18H20O2/c1-18(2,15-7-5-4-6-8-15)13-17(19)14-9-11-16(20-3)12-10-14/h4-12H,13H2,1-3H3

InChI Key

BFPROKYLMXISLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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